1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
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Overview
Description
1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium-based ionic liquids. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, 1,3-dimethylimidazolium is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,3-dimethylimidazolium .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium-based oxides.
Reduction: It can be reduced to form imidazolium-based hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiolates, and amines are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include imidazolium-based oxides, hydrides, and substituted imidazolium derivatives, which have diverse applications in catalysis, materials science, and pharmaceuticals .
Scientific Research Applications
1,3-Dimethylimidazolium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolium involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it can interact with cell membranes and proteins, affecting their stability and function. The unique ionic nature of 1,3-dimethylimidazolium allows it to form strong ionic bonds with other molecules, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
1,3-Dimethylimidazolium can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium: Similar in structure but with an ethyl group instead of a methyl group, offering different solubility and reactivity properties.
1-Butyl-3-methylimidazolium: Contains a butyl group, providing higher hydrophobicity and different phase behavior.
1,2-Dimethylimidazolium: Similar but with methyl groups on different positions, affecting its chemical properties and applications.
The uniqueness of 1,3-dimethylimidazolium lies in its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and non-aqueous systems .
Properties
Molecular Formula |
C7H10F6N3O4S2+ |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C5H9N2.C2HF6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;9H/q+1; |
InChI Key |
RKOOCSCKLMKXMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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